molecular formula C13H14N4O4 B11576982 3-phenylpropyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate

3-phenylpropyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate

Cat. No.: B11576982
M. Wt: 290.27 g/mol
InChI Key: PYKLPAOPURJZLI-UHFFFAOYSA-N
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Description

3-phenylpropyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a phenylpropyl group and a nitro-substituted triazole ring, making it a unique and potentially useful molecule in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenylpropyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate typically involves the reaction of 3-nitro-1H-1,2,4-triazole with 3-phenylpropyl acetate under specific conditions. One common method includes the use of a catalyst such as dibromisocyanuric acid in an acetonitrile solvent at low temperatures . The reaction proceeds through the formation of an intermediate, which is then treated with trifluoroacetic acid to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-phenylpropyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-phenylpropyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The triazole ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C13H14N4O4

Molecular Weight

290.27 g/mol

IUPAC Name

3-phenylpropyl 2-(3-nitro-1,2,4-triazol-1-yl)acetate

InChI

InChI=1S/C13H14N4O4/c18-12(9-16-10-14-13(15-16)17(19)20)21-8-4-7-11-5-2-1-3-6-11/h1-3,5-6,10H,4,7-9H2

InChI Key

PYKLPAOPURJZLI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCOC(=O)CN2C=NC(=N2)[N+](=O)[O-]

Origin of Product

United States

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